![molecular formula C18H14F3NO3 B2661392 (E)-3-(furan-2-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acrylamide CAS No. 1421587-41-8](/img/structure/B2661392.png)
(E)-3-(furan-2-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acrylamide
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Description
(E)-3-(furan-2-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acrylamide, also known as TFA-1, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in scientific research.
Scientific Research Applications
Enantioselective Synthesis and Biocatalysis
(E)-3-(furan-2-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acrylamide and its derivatives have been explored for their potential in green organic chemistry, specifically in enantioselective synthesis using marine and terrestrial fungi. These compounds undergo biocatalysis to yield products with significant enantiomeric excess, demonstrating their utility in producing optically active compounds. The use of filamentous fungi like Penicillium citrinum and Aspergillus sydowii in the ene-reduction of related acrylamide derivatives to produce compounds with stereogenic centers highlights the potential of these compounds in sustainable chemistry practices (Jimenez et al., 2019).
Mitigation Strategies in Food Industry
Research on acrylamide and furanic compounds, including derivatives similar to (E)-3-(furan-2-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acrylamide, has focused on their occurrence in heat-treated foods and potential health risks. Studies suggest various interventions to reduce their levels in food products, such as using asparaginase and thermal input reduction techniques. These strategies are crucial for mitigating possible carcinogenic risks associated with acrylamide and furanic compounds in the food industry (Anese et al., 2013).
Pharmacological Potential
The compound (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl) acrylamide has shown promise as a pharmacological agent by suppressing the enzymatic activities of SARS coronavirus helicase. Its ability to inhibit ATP hydrolysis and DNA unwinding activities at low micromolar concentrations, without significant cytotoxicity, underscores its potential for development as a therapeutic agent against SARS coronavirus (Lee et al., 2017).
Material Science and Polymer Chemistry
In material science and polymer chemistry, derivatives of (E)-3-(furan-2-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acrylamide are synthesized and characterized for their unique properties. For example, polymerizable phenolphthalein derivatives exhibiting pH-sensitive properties have been synthesized, leading to the development of color switchable materials and thermosensitive polymers that form hydrogels in aqueous solutions. These advances in polymeric materials highlight the versatile applications of acrylamide derivatives in creating innovative materials with potential for wide-ranging applications (Fleischmann et al., 2012).
properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO3/c19-18(20,21)14-5-3-6-16(13-14)25-11-2-1-10-22-17(23)9-8-15-7-4-12-24-15/h3-9,12-13H,10-11H2,(H,22,23)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEOYYXUCNLWJRX-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC#CCNC(=O)C=CC2=CC=CO2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OCC#CCNC(=O)/C=C/C2=CC=CO2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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